2-(((1-Carboxy-6-methylheptyl)oxy)carbonyl)benzoate
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Overview
Description
2-(((1-Carboxy-6-methylheptyl)oxy)carbonyl)benzoate is a phthalic acid monoester obtained by the formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of 7-hydroxy-2,6-dimethylheptanoic acid . This compound is known for its role as an endocrine disruptor and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-Carboxy-6-methylheptyl)oxy)carbonyl)benzoate typically involves the esterification of phthalic acid with 7-hydroxy-2,6-dimethylheptanoic acid. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(((1-Carboxy-6-methylheptyl)oxy)carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K₂Cr₂O₇) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((1-Carboxy-6-methylheptyl)oxy)carbonyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(((1-Carboxy-6-methylheptyl)oxy)carbonyl)benzoate exerts its effects involves its interaction with molecular targets such as hormone receptors. As an endocrine disruptor, it can mimic or inhibit the action of natural hormones, leading to altered physiological responses . The compound may also interact with various enzymes and signaling pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Mono-carboxy-isononyl phthalate (cx-MiNP) .
- 2-{[(7-carboxy-4-methylheptyl)oxy]carbonyl}benzoic acid .
Uniqueness
2-(((1-Carboxy-6-methylheptyl)oxy)carbonyl)benzoate is unique due to its specific ester structure and its role as an endocrine disruptor. Its chemical properties and reactivity make it distinct from other similar compounds, allowing for specialized applications in research and industry .
Properties
Molecular Formula |
C17H21O6- |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-(1-carboxy-6-methylheptoxy)carbonylbenzoate |
InChI |
InChI=1S/C17H22O6/c1-11(2)7-3-6-10-14(16(20)21)23-17(22)13-9-5-4-8-12(13)15(18)19/h4-5,8-9,11,14H,3,6-7,10H2,1-2H3,(H,18,19)(H,20,21)/p-1 |
InChI Key |
KQIUYNQYKZIGEC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCC(C(=O)O)OC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
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